molecular formula C6H3ClFNO B581315 3-Chloro-2-fluoroisonicotinaldehyde CAS No. 1149587-02-9

3-Chloro-2-fluoroisonicotinaldehyde

Cat. No.: B581315
CAS No.: 1149587-02-9
M. Wt: 159.544
InChI Key: DOENMPXZOORKGG-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoroisonicotinaldehyde is an organic compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of chlorine and fluorine atoms on the aromatic ring

Scientific Research Applications

3-Chloro-2-fluoroisonicotinaldehyde has a wide range of applications in scientific research:

Safety and Hazards

Based on the safety data sheet, 3-Chloro-2-fluoroisonicotinaldehyde may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoroisonicotinaldehyde typically involves the halogenation of isonicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where isonicotinaldehyde is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisonicotinaldehyde: Lacks the fluorine atom, which may affect its reactivity and applications.

    2-Fluoroisonicotinaldehyde: Lacks the chlorine atom, leading to differences in chemical behavior.

    Isonicotinaldehyde: The parent compound without halogen substitutions.

Uniqueness

The combination of these halogens can enhance the compound’s stability, reactivity, and binding interactions, making it a versatile compound in various research fields .

Properties

IUPAC Name

3-chloro-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOENMPXZOORKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704704
Record name 3-Chloro-2-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149587-02-9
Record name 3-Chloro-2-fluoro-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149587-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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